molecular formula C24H22N6O3S B13987561 1H-Pyrazole-5-carboxamide, 1-[3-(aminoiminomethyl)phenyl]-N-[2'-(aminosulfonyl)[1,1'-biphenyl]-4-yl]-3-methyl-

1H-Pyrazole-5-carboxamide, 1-[3-(aminoiminomethyl)phenyl]-N-[2'-(aminosulfonyl)[1,1'-biphenyl]-4-yl]-3-methyl-

Cat. No.: B13987561
M. Wt: 474.5 g/mol
InChI Key: LTUNMDDAVKPIHT-UHFFFAOYSA-N
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Description

1H-Pyrazole-5-carboxamide, 1-[3-(aminoiminomethyl)phenyl]-N-[2’-(aminosulfonyl)[1,1’-biphenyl]-4-yl]-3-methyl- is a complex organic compound that has garnered significant interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrazole-5-carboxamide, 1-[3-(aminoiminomethyl)phenyl]-N-[2’-(aminosulfonyl)[1,1’-biphenyl]-4-yl]-3-methyl- typically involves multi-step organic reactions. One common method includes the reaction of 1H-pyrazole-5-carboxylic acid with appropriate amines and sulfonyl chlorides under controlled conditions. The reaction conditions often require the use of catalysts and solvents such as dichloromethane or dimethylformamide to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and pH levels is crucial in optimizing the production process .

Chemical Reactions Analysis

Types of Reactions

1H-Pyrazole-5-carboxamide, 1-[3-(aminoiminomethyl)phenyl]-N-[2’-(aminosulfonyl)[1,1’-biphenyl]-4-yl]-3-methyl- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

1H-Pyrazole-5-carboxamide, 1-[3-(aminoiminomethyl)phenyl]-N-[2’-(aminosulfonyl)[1,1’-biphenyl]-4-yl]-3-methyl- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Acts as an inhibitor in various biological pathways, particularly in enzyme inhibition studies.

    Medicine: Potential therapeutic agent for conditions such as thrombosis due to its inhibitory effects on specific enzymes.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes. It acts as an inhibitor by binding to the active site of the enzyme, thereby preventing the substrate from accessing the site. This inhibition can disrupt various biological pathways, making it a valuable tool in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrazole-5-carboxamide derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.

    1-[3-(aminomethyl)phenyl]-N-3-fluoro-2’-(methylsulfonyl)[1,1’-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide: Known for its potent inhibitory effects on blood coagulation factor Xa.

Uniqueness

The uniqueness of 1H-Pyrazole-5-carboxamide, 1-[3-(aminoiminomethyl)phenyl]-N-[2’-(aminosulfonyl)[1,1’-biphenyl]-4-yl]-3-methyl- lies in its specific structural configuration, which allows for high specificity and potency in its inhibitory actions. This makes it a valuable compound in the development of new therapeutic agents .

Properties

Molecular Formula

C24H22N6O3S

Molecular Weight

474.5 g/mol

IUPAC Name

2-(3-methanehydrazonoylphenyl)-5-methyl-N-[4-(2-sulfamoylphenyl)phenyl]pyrazole-3-carboxamide

InChI

InChI=1S/C24H22N6O3S/c1-16-13-22(30(29-16)20-6-4-5-17(14-20)15-27-25)24(31)28-19-11-9-18(10-12-19)21-7-2-3-8-23(21)34(26,32)33/h2-15H,25H2,1H3,(H,28,31)(H2,26,32,33)

InChI Key

LTUNMDDAVKPIHT-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)C(=O)NC2=CC=C(C=C2)C3=CC=CC=C3S(=O)(=O)N)C4=CC=CC(=C4)C=NN

Origin of Product

United States

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